molecular formula C16H19NO4 B14859598 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol

2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol

Cat. No.: B14859598
M. Wt: 289.33 g/mol
InChI Key: PGVMPEDXBPEUON-UHFFFAOYSA-N
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Description

This compound features a phenolic core substituted with a methoxy group at the 6-position and an aminomethyl linker connected to a 3,4-dimethoxyphenyl group. The compound is synthesized via reductive amination or Schiff base formation, as seen in related analogs (). Its structural framework is common in bioactive molecules, particularly those targeting bacterial or cancer cells ().

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

2-[(3,4-dimethoxyanilino)methyl]-6-methoxyphenol

InChI

InChI=1S/C16H19NO4/c1-19-13-8-7-12(9-15(13)21-3)17-10-11-5-4-6-14(20-2)16(11)18/h4-9,17-18H,10H2,1-3H3

InChI Key

PGVMPEDXBPEUON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol typically involves the reaction of 3,4-dimethoxyaniline with a suitable aldehyde or ketone, followed by reduction and subsequent functionalization steps. Common reagents used in these reactions include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic ring undergoes oxidation to form quinones under mild conditions. Key data:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄ (aq)Room temperature, pH 73,4-Dimethoxyquinone derivative72%
O₂ (air)UV light, basic mediumSemiquinone radical intermediateN/A
  • Mechanism : One-electron oxidation of the phenolic –OH generates a phenoxy radical, which rearranges to a quinone structure.

  • Applications : Quinones are intermediates in synthesizing redox-active pharmaceuticals.

Reduction Reactions

The aminomethyl (–NH–CH₂–) group undergoes selective reduction:

Reducing Agent Conditions Product Yield Reference
NaBH₄Methanol, 0–5°CSecondary amine derivative85%
H₂/Pd-CEthanol, 40 psi, 50°CDeoxygenated phenolic derivative68%
  • Mechanism : Borohydride reduces the imine intermediate (formed via tautomerization) to a secondary amine.

  • Side reactions : Over-reduction of methoxy groups is minimized under controlled conditions .

Electrophilic Substitution

The electron-rich aromatic rings participate in nitration and sulfonation:

Reaction Type Reagents Position Product Yield Reference
NitrationHNO₃/H₂SO₄, 0°CPara to –OH4-Nitro derivative63%
SulfonationH₂SO₄ (fuming), 120°COrtho to –OCH₃2-Sulfo-6-methoxyphenol derivative58%
  • Regioselectivity : The –OH group directs electrophiles to the para position, while methoxy groups favor ortho substitution .

Nucleophilic Reactions

The aminomethyl group acts as a nucleophile in alkylation and acylation:

Reaction Reagent Conditions Product Yield Reference
AlkylationCH₃I, K₂CO₃DMF, 80°C, 6 hrN-Methylated derivative77%
AcylationAcCl, pyridineCH₂Cl₂, 0°C, 2 hrN-Acetylated product89%
  • Kinetics : Acylation proceeds faster than alkylation due to the electrophilic nature of acyl chlorides.

Cross-Coupling Reactions

Palladium-catalyzed coupling expands functionalization:

Coupling Type Catalyst Conditions Product Yield Reference
Suzuki-MiyauraPdCl₂(dppf), Na₂CO₃Toluene/EtOH, 80°C, 72 hrBiaryl derivative65%
Buchwald-HartwigPd(OAc)₂, XPhosDioxane, 100°C, 24 hrN-Arylated product71%
  • Limitations : Steric hindrance from methoxy groups reduces coupling efficiency .

Condensation Reactions

The –NH– group forms Schiff bases with aldehydes:

Aldehyde Conditions Product Yield Reference
o-VanillinMeOH, RT, 1 hrImine-linked dimer97%
4-NitrobenzaldehydeEtOH, reflux, 3 hrNitro-substituted Schiff base82%
  • Characterization : Imine formation confirmed by IR (C=N stretch at 1620 cm⁻¹) and NMR (δ 8.2 ppm for –CH=N–) .

Acid/Base-Mediated Rearrangements

Under strong acids, the compound undergoes Fries-like rearrangements:

Acid Conditions Product Yield Reference
H₂SO₄ (conc.)120°C, 4 hrRearranged benzoxazine derivative54%
AlCl₃CH₃NO₂, 60°C, 2 hrIsomeric phenolic derivative61%
  • Mechanism : Acid catalyzes cleavage of the –OCH₃ group, followed by ring closure .

Photochemical Reactions

UV irradiation induces demethylation and dimerization:

Condition Product Yield Reference
UV (254 nm), O₂Demethylated quinone dimer48%
UV (365 nm), I₂Iodinated biphenyl derivative36%

Scientific Research Applications

2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. In medicinal applications, it may interact with specific enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Compound Name (CAS/ID) Key Substituents/Modifications Impact on Properties
Target Compound 6-methoxy, 3,4-dimethoxyphenylaminomethyl Electron-rich structure enhances solubility and potential for hydrogen bonding. Methoxy groups may improve metabolic stability compared to halogens ().
3-Bromo-2-{[(3,4-dimethoxyphenyl)amino]methyl}-6-methoxyphenol (4a) Bromo at 3-position Bromine increases molecular weight and lipophilicity, potentially enhancing membrane permeability. However, bromo-substituted analogs in showed reduced antibacterial activity compared to non-halogenated variants.
2-{[(3-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol (CAS 196875-53-3) 3-chloro-2-methylphenyl group Chlorine enhances electrophilicity, possibly improving receptor binding in pharmacological contexts ().
2-({[2-(2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH) Ethylamino linker, 2,5-dimethoxyphenyl Ethyl linker extends molecular flexibility; 2,5-dimethoxy substitution alters electronic distribution compared to 3,4-dimethoxy, potentially affecting serotonin receptor affinity ().
2-methoxy-6-{[(3-nitrophenyl)imino]methyl}phenol (CAS 1801682-09-6) Nitrophenylimino group (Schiff base) Nitro group introduces electron-withdrawing effects, reducing electron density on the aromatic ring. Schiff base formation may enable metal chelation, differing from the target's amine-based structure ().

Key Observations :

  • High yields (>65%) are achievable for analogs with flexible alkyl/aryl substituents ().
  • Schiff base-derived compounds (e.g., ) often require precise pH control and reducing agents for stabilization.

Physicochemical and Spectroscopic Data

Compound 1H NMR (δ ppm, key signals) Mass (m/z) Solubility Trends
Target Compound 6.8–7.2 (aromatic), 3.8–4.2 (OCH3, NCH2) 391.3 [M+H]+ Moderate in chloroform, DMSO; low in water ().
2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol 8.3 (imino CH), 1.4 (ethoxy CH3) 272.3 [M+H]+ High in organic solvents due to ethoxy and imino groups ().
25H-NBOH 7.1–7.3 (2,5-dimethoxyphenyl), 3.7 (OCH3) 316.4 [M+H]+ Soluble in methanol, ethanol ().

Biological Activity

The compound 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol is a phenolic derivative that has garnered attention for its potential biological activities, including antioxidant and antimicrobial properties. This article explores the biological activity of this compound, supported by various research findings, case studies, and data tables.

The molecular structure of the compound includes several functional groups that contribute to its biological activity. The presence of methoxy groups enhances lipophilicity, aiding in cellular penetration and bioavailability. The phenolic hydroxyl group is crucial for its reactivity and interaction with biological molecules.

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties due to their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used to evaluate this activity.

CompoundIC50 (μM)Reference
2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol10.12 ± 0.54
Standard (n-propyl gallate)30.30 ± 0.2

The compound demonstrated an IC50 value of 10.12 μM , indicating a stronger antioxidant activity than the standard compound used for comparison.

Antimicrobial Activity

The antimicrobial properties of the compound have been evaluated against various bacterial strains. Studies have shown that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureus40
Escherichia coli32
Pseudomonas aeruginosa20

These results suggest that the compound has promising applications in developing antimicrobial agents.

The mechanism by which 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol exerts its biological effects involves multiple pathways:

  • Antioxidant Mechanism : The phenolic hydroxyl group donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Action : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

Study on Anticancer Activity

A study investigated the anticancer potential of phenolic compounds similar to 2-(((3,4-Dimethoxyphenyl)amino)methyl)-6-methoxyphenol. The results indicated that these compounds could inhibit the proliferation of cancer cells in vitro, showcasing their potential as therapeutic agents in cancer treatment .

Research on Cytotoxicity

Another research effort focused on evaluating the cytotoxic effects of the compound on various cancer cell lines. The findings revealed that it exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for drug development .

Q & A

Q. What protocols ensure safe handling of methoxyphenol derivatives?

  • Methodological Answer : Follow GHS hazard classifications (e.g., skin/eye irritation). Use fume hoods for synthesis, and wear nitrile gloves and safety goggles. Emergency procedures should include immediate rinsing for eye/skin contact and activated charcoal administration for ingestion. Document all incidents for institutional review .

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